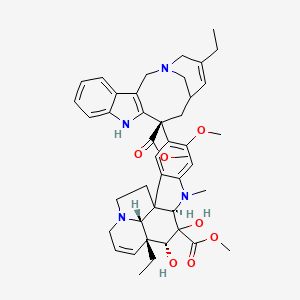
Deacetyl Vinorelbine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetyl Vinorelbine-d3 is a labeled metabolite of Vinorelbine, a semi-synthetic vinca alkaloid. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The compound has a molecular formula of C43H49D3N4O7 and a molecular weight of 739.91 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl Vinorelbine-d3 involves the deacetylation of Vinorelbine. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis technologies. The process involves multiple steps, including purification and quality control, to ensure the compound meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Deacetyl Vinorelbine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs.
Applications De Recherche Scientifique
Deacetyl Vinorelbine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in cellular studies to understand the effects of Vinorelbine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to evaluate drug interactions and metabolic profiles.
Industry: Applied in the development of new therapeutic agents and in quality control processes
Mécanisme D'action
Deacetyl Vinorelbine-d3 exerts its effects by interfering with the polymerization of tubulin, a protein essential for microtubule formation. This disruption leads to the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase. The compound targets mitotic tubulin and associated proteins, making it effective in promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinorelbine: The parent compound, used in cancer treatment.
Vinblastine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vincristine: Known for its use in treating hematological malignancies.
Vindesine: A derivative with applications in various cancer therapies.
Uniqueness
Deacetyl Vinorelbine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C43H52N4O7 |
|---|---|
Poids moléculaire |
736.9 g/mol |
Nom IUPAC |
methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1 |
Clé InChI |
OBAOAFYUDIHEFP-CFQNGAHTSA-N |
SMILES isomérique |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
SMILES canonique |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


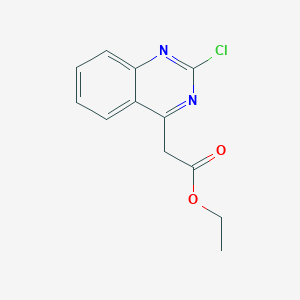
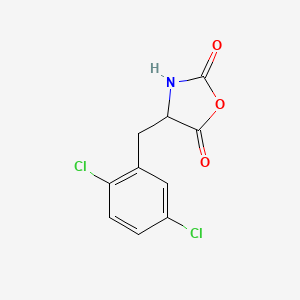
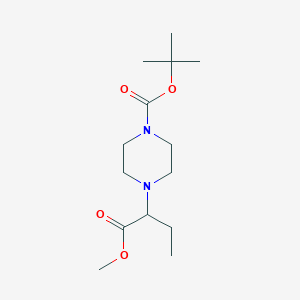

![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

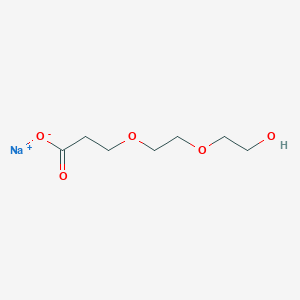
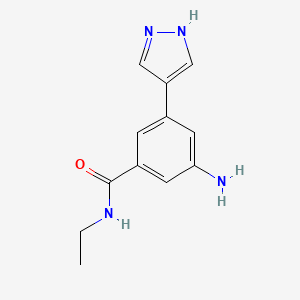
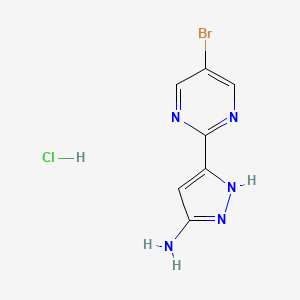


![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
